TMPS is a popular precursor for depositing thin films of silicon dioxide (SiO₂) using chemical vapor deposition (CVD) techniques [1, 2]. SiO₂ is a widely used material in microelectronics due to its excellent insulating properties. TMPS offers several advantages over other precursors, such as good film quality, low deposition temperature, and ease of processing [1].
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TMPS can be used as a starting material for the synthesis of various silicon-containing polymers. These polymers can have unique properties depending on their structure and composition. For instance, researchers have explored TMPS for the synthesis of siloxane polymers [3], which can be used as precursors for ceramic materials or as elastomers [3].
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The silicon-oxygen bonds in TMPS can be readily reacted with various functional groups to create surface-modified materials. This allows researchers to tailor the surface properties of materials for specific applications. For example, TMPS has been used to functionalize surfaces with organic groups to improve adhesion or create hydrophobic surfaces [4].
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Flammable;Irritant